N-Butyroyl Phytosphingosine

描述

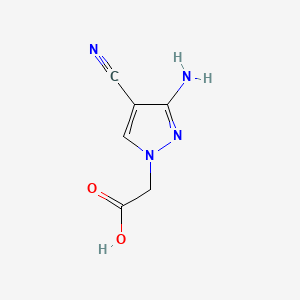

N-Butyroyl Phytosphingosine is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a long aliphatic chain

作用机制

Target of Action

N-Butyroyl Phytosphingosine, also known as N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide or C4-Phytoceramide, primarily targets peroxisomal proliferator activated receptors (PPARs) . PPARs are nuclear hormone receptors that exert their effects directly on genes by binding to DNA upon their activation by a receptor ligand .

Mode of Action

The compound’s interaction with its targets results in anti-inflammatory and pro-differentiating benefits . This occurs through its action as a PPAR ligand . Like the retinoid receptor complex, PPARs also form an active complex with retinoid-x-receptor (RXR); this suggests that the combination of phytosphingosine and retinol might be advantageous since retinoid binding would activate the RXR receptor while phytosphingosine binding would activate the PPAR receptor .

Biochemical Pathways

Phytosphingosine is metabolized to odd-numbered fatty acids and is incorporated into glycerophospholipids both in yeast and mammalian cells . The modulation of MITF by phytosphingosine is closely related with the signaling pathways, such as the suppression of the MITF gene expression and the degradation of the MITF protein .

Pharmacokinetics

It is known that it is an intermediate in the synthesis of phytosphingosine .

Result of Action

Phytosphingosine induces apoptosis in leukemia cells, inhibits their proliferation, and this might be related to the binding of phytosphingosine with BCL-2 . It also has anti-melanogenic activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as yeasts .

Action Environment

Environmental factors such as UV light can affect the action of phytosphingosine . Also, suitable fermentation conditions were found to affect phytosphingosine’s action in tobacco fermentation .

生化分析

Biochemical Properties

N-Butyroyl Phytosphingosine is involved in the metabolism of phytosphingosine, leading to odd-numbered fatty acids . It interacts with enzymes such as long-chain base 1-phosphate lyase, which catalyzes the committed step in the metabolism of phytosphingosine to glycerophospholipids .

Cellular Effects

This compound has been known to stimulate epidermal differentiation . It influences cell function by increasing phytoceramide content in keratinocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it interacts with 2-hydroxypalmitic acid, an intermediate of the phytosphingosine metabolic pathway .

Temporal Effects in Laboratory Settings

It is known that it plays a crucial role in the metabolism of phytosphingosine .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to odd-numbered fatty acids . It interacts with enzymes such as long-chain base 1-phosphate lyase .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyroyl Phytosphingosine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecan-1,3,4-triol and butanoyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acylation reaction.

Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure consistency and compliance with industry standards.

化学反应分析

Types of Reactions

N-Butyroyl Phytosphingosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The amide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary alcohols.

科学研究应用

N-Butyroyl Phytosphingosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular processes and signaling pathways.

Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.

相似化合物的比较

N-Butyroyl Phytosphingosine can be compared with similar compounds such as:

N-[(2S,3S,4R)-1,3,4-Trihydroxy-2-octadecanyl]nonadecanamide: This compound has a similar structure but with a longer aliphatic chain.

2-Hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide: This compound includes a benzamide group, offering different chemical properties.

属性

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26)/t19-,20+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVGCEIWUOFGLZ-VWPQPMDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747282 | |

| Record name | N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409085-57-0 | |

| Record name | N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-, (2-endo,3-exo)- (9CI)](/img/new.no-structure.jpg)

![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)

![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)